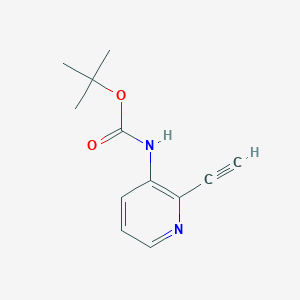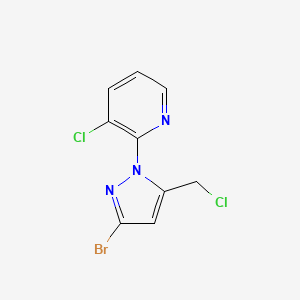
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-chloropyridine with a brominated pyrazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyano, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its bioactive properties.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-4-chloropyridine
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-5-chloropyridine
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-6-chloropyridine
Uniqueness
The uniqueness of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the halogen atoms and the pyrazole ring can significantly affect its interaction with molecular targets and its overall properties.
Propiedades
Fórmula molecular |
C9H6BrCl2N3 |
|---|---|
Peso molecular |
306.97 g/mol |
Nombre IUPAC |
2-[3-bromo-5-(chloromethyl)pyrazol-1-yl]-3-chloropyridine |
InChI |
InChI=1S/C9H6BrCl2N3/c10-8-4-6(5-11)15(14-8)9-7(12)2-1-3-13-9/h1-4H,5H2 |
Clave InChI |
LWGKUTLBFTYBTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
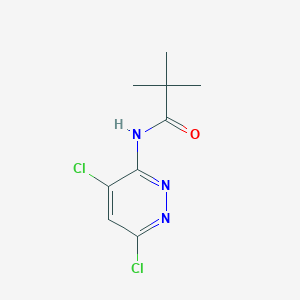





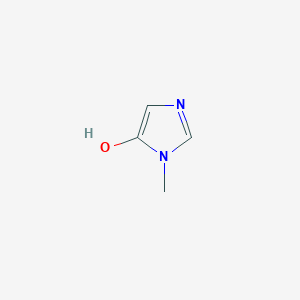
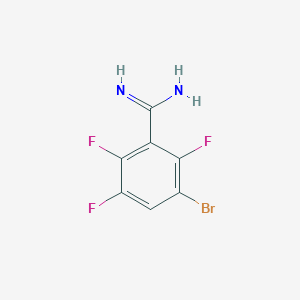
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
